molecular formula C16H15Cl3O2 B043144 O,P'-Methoxychlor CAS No. 30667-99-3

O,P'-Methoxychlor

Cat. No. B043144
CAS RN: 30667-99-3
M. Wt: 345.6 g/mol
InChI Key: KNLLPAOBVIKLDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of O,P'-Methoxychlor involves chemical processes that yield this chlorinated pesticide. While specific synthesis details are not provided in the available literature through this search, the analysis of this compound and similar compounds typically requires precise and sensitive analytical methods to detect their presence in environmental samples.

Molecular Structure Analysis

The molecular structure of this compound consists of chlorinated aromatic rings with methoxy groups. This structure contributes to its chemical behavior, including its hydrophobicity and bioaccumulation potential. Analytical methods such as gas chromatography are essential for understanding the distribution and impact of such molecules in the environment.

Chemical Reactions and Properties

This compound's chemical reactions and properties are characterized by its stability and persistence in the environment. Its chlorinated structure makes it resistant to degradation, allowing it to remain in aquatic systems for extended periods. The analysis of this compound in environmental samples, therefore, provides insight into its long-term effects on ecosystems.

Physical Properties Analysis

The physical properties of this compound, including its solubility and partition coefficients, are critical for understanding its environmental behavior. Its low solubility in water and high partition coefficient contribute to its accumulation in the lipid tissues of aquatic organisms, a factor that is crucial for assessing its ecological risk.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interactions with other substances in the environment, are central to evaluating its environmental impact. Studies focus on its detection and quantification in various matrices to understand its distribution, bioaccumulation, and potential effects on aquatic life and water quality.

For a detailed method on the determination of chlorinated pesticides like this compound in aquatic tissue by capillary-column gas chromatography with electron-capture detection, see the work by (Leiker et al., 1995).

Scientific Research Applications

  • Reproductive System Impact : Methoxychlor has been observed to cause ovarian follicular atresia, affect ovarian surface epithelium height, and impact vaginal cytology in mice, potentially affecting ovarian function (Borgeest et al., 2002). Similar effects include inhibiting folliculogenesis and stimulating anti-Mullerian hormone production in the rat ovary, which could influence pre-pubertal follicular development and ovarian function (Uzumcu et al., 2006).

  • Endocrine Disruption : Methoxychlor has shown significant endocrine disruption in rats, leading to atrophy of mammary acinus in males and abnormal estrous cycles and ovary atrophy in females (Okazaki et al., 2001). It mimics estrogen effects in female rats and hamsters, influencing behaviors and uterine morphology (Gray et al., 1988).

  • Oxidative Stress : Exposure to Methoxychlor induces oxidative stress and affects mouse oocyte meiotic maturation due to impaired cellular ROS metabolism (Liu et al., 2016). It also causes oxidative stress in rat testis, potentially leading to reproductive abnormalities (Latchoumycandane & Mathur, 2002).

  • Environmental Behavior : Methoxychlor is strongly adsorbed to and slowly released from polyethylene liners and sediments in freshwater environments, showing little effect on water chemistry parameters (Solomon et al., 1986). Additionally, the Streptomyces consortium can effectively remove Methoxychlor from slurry and soil systems, suggesting potential for bioremediation methods (Fuentes et al., 2014).

Mechanism of Action

Mode of Action

O,P’-Methoxychlor is an endocrine-disrupting chemical (EDC) that mimics or blocks the transcriptional activation elicited by naturally circulating steroid hormones by binding to steroid hormone receptors . It can increase or block the metabolism of naturally occurring steroid hormones and other xenobiotic chemicals by activating or antagonizing nuclear hormone receptors . It also affects the transcriptional activity of nuclear receptors by modulating proteasome-mediated degradation of nuclear receptors and their coregulators .

Biochemical Pathways

O,P’-Methoxychlor can influence various hormone-dependent signaling pathways . Some endocrine disrupters like O,P’-Methoxychlor can have genome-wide effects on DNA methylation status . They can also modulate lipid metabolism and adipogenesis, which may contribute to obesity .

Pharmacokinetics (ADME Properties)

It’s known that such properties play a crucial role in drug discovery and chemical safety assessment . The ADME properties of a compound can significantly impact its bioavailability and efficacy.

Result of Action

O,P’-Methoxychlor can induce changes at the molecular and cellular levels. For instance, it has been found to impact reproductive outcomes . In males, it can lead to reduced weight of the epididymis and seminiferous vesicles, associated with reduced testosterone levels and seminiferous tubule diameter . In females, it can advance puberty, associated with an enhanced expression of kisspeptin cells . Both males and females show deficits in mate preference tests .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of O,P’-Methoxychlor. Its fate in complex environments, especially in aquatic phases such as lakes and rivers, is governed by the main properties of the contaminants and the environmental properties . The environmental properties and interchanges between this pesticide and the environment can influence its fate . The environmental fate of O,P’-Methoxychlor is governed by environmental effects and its interactions with the environment as well as its inherent properties .

Safety and Hazards

Methoxychlor is toxic to fish and various invertebrates and is an endocrine disruptor in humans and other mammals . It is also listed as a persistent, bioaccumulative, and toxic (PBT) chemical by the EPA Toxics Release Inventory (TRI) program . The use of Methoxychlor as a pesticide was banned in the United States in 2003 and in the European Union in 2002 .

properties

IUPAC Name

1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O2/c1-20-12-9-7-11(8-10-12)15(16(17,18)19)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLLPAOBVIKLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042231
Record name o,p'-Methoxychlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30667-99-3
Record name o,p'-Methoxychlor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030667993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o,p-Methoxychlor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o,p'-Methoxychlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,P'-METHOXYCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z8MDD38HB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of analyzing O,P'-Methoxychlor in aquatic tissue samples?

A1: this compound, like other chlorinated pesticides and industrial chemicals, exhibits high hydrophobicity (Log Kow > 4) []. This characteristic leads to its accumulation in the lipid tissues of aquatic organisms, even if present at low concentrations in the water column []. Analyzing its presence in tissues like whole-body fish and corbicula provides valuable insights into long-term water quality trends, potential contamination sources, and changes in land-use patterns []. Essentially, these organisms act as bioindicators, reflecting the overall health of the aquatic ecosystem.

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